2-Aminododecanoic acid
CAS No.: 35237-37-7
Cat. No.: VC21548858
Molecular Formula: C12H25NO2
Molecular Weight: 215.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35237-37-7 |
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Molecular Formula | C12H25NO2 |
Molecular Weight | 215.33 g/mol |
IUPAC Name | 2-aminododecanoic acid |
Standard InChI | InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15) |
Standard InChI Key | QUBNFZFTFXTLKH-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCC(C(=O)O)N |
Canonical SMILES | CCCCCCCCCCC(C(=O)O)N |
Introduction
Chemical Structure and Classification
2-Aminododecanoic acid consists of a 12-carbon saturated fatty acid backbone (dodecanoic acid) with an amino group at the alpha position. Its molecular formula is C₁₂H₂₅NO₂, featuring both hydrophobic (aliphatic chain) and hydrophilic (amino and carboxyl) groups . This structural arrangement classifies it as an alpha-amino acid with amphiphilic properties, allowing it to interact in diverse chemical environments. The compound's structure can be represented as:
Core Structure Elements
The molecular architecture of 2-aminododecanoic acid includes:
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A carboxyl group (-COOH) at one end
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An amino group (-NH₂) at the alpha carbon position
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A long aliphatic hydrocarbon chain consisting of 10 methylene groups (-CH₂-) and a terminal methyl group (-CH₃)
Stereochemistry
2-Aminododecanoic acid exhibits stereoisomerism due to the presence of a chiral center at the alpha carbon. Three distinct stereochemical forms exist:
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(±)-2-Aminododecanoic acid (racemic mixture of R and S forms), CAS: 35237-37-7
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R-2-Aminododecanoic acid (R enantiomer), CAS: 169106-36-9
Physical Properties
2-Aminododecanoic acid possesses distinct physical characteristics that influence its behavior in various environments and applications.
Basic Physical Data
The following table summarizes the key physical properties of 2-aminododecanoic acid:
Solubility Characteristics
The compound demonstrates differential solubility patterns resulting from its amphiphilic nature:
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Moderately soluble in polar solvents including water and alcohols
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Limited solubility in non-polar solvents
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Forms aggregates in aqueous solutions at higher concentrations due to its surfactant-like properties
These solubility characteristics make it valuable in applications requiring interfaces between hydrophilic and hydrophobic environments.
Chemical Properties and Reactions
2-Aminododecanoic acid participates in various chemical reactions characteristic of both amino acids and fatty acids, making it valuable in numerous synthetic applications.
Acid-Base Behavior
As an amino acid, 2-aminododecanoic acid exhibits amphoteric properties:
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The carboxyl group can donate a proton (acidic behavior)
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The amino group can accept a proton (basic behavior)
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Predicted pKa value of approximately 2.55±0.24, indicating the relative acidity of the carboxyl group
Common Reaction Pathways
The compound can undergo several reaction types:
Reactions Involving the Amino Group
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Acylation reactions forming amides
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Alkylation to form secondary and tertiary amines
Reactions Involving the Carboxyl Group
These diverse reaction pathways allow for extensive modification of the compound for specific applications in research and industry.
Synthesis and Preparation Methods
The synthesis of 2-aminododecanoic acid, particularly its stereochemically pure forms, involves specialized techniques to achieve the desired stereochemistry and purity.
General Synthetic Approaches
Several approaches are employed for synthesizing 2-aminododecanoic acid:
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Starting with dodecanoic acid (lauric acid) and introducing an amino group at the alpha position
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Strecker synthesis using dodecanal as the starting material
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Enzymatic methods for stereoselective synthesis of specific enantiomers
Stereoselective Synthesis
For obtaining stereochemically pure enantiomers:
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Chiral resolution techniques are employed to separate R and S enantiomers
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Use of chiral catalysts and auxiliaries to direct the stereochemistry of the reaction
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Enzymatic approaches using stereoselective enzymes to achieve specific stereochemistry
Purification Methods
After synthesis, purification typically involves:
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Crystallization techniques for separating enantiomers
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Chromatographic methods including HPLC
Biological Activities and Properties
Research has revealed several significant biological activities associated with 2-aminododecanoic acid, making it relevant in pharmaceutical and biomedical applications.
Antimicrobial Properties
Significant antimicrobial activity has been documented for 2-aminododecanoic acid:
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Effective against various bacterial strains including Escherichia coli and Staphylococcus aureus
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Mechanism appears to involve disruption of bacterial cell membranes
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Exhibits activity at concentrations as low as 0.5 mg/ml in some studies
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Potential applications as a natural preservative or antimicrobial agent
Role in Biochemical Pathways
The compound participates in several biochemical pathways:
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Serves as a building block for peptides and proteins
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Involved in lipid metabolism pathways
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Functions as a substrate for enzymes including transaminases, which are critical for amino acid metabolism
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May influence the synthesis of neurotransmitters
Protein Synthesis Involvement
As an amino acid derivative, 2-aminododecanoic acid can:
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Act as a building block in protein synthesis
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Influence protein structure and function when incorporated
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Enhance stability and bioactivity of resulting peptide compounds
Applications in Research and Industry
The unique properties of 2-aminododecanoic acid make it valuable across multiple fields and applications.
Pharmaceutical Applications
In pharmaceutical research and development, the compound serves various functions:
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As a building block for bioactive peptides
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In drug delivery systems, leveraging its amphiphilic properties
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For synthesis of surfactant-like therapeutic agents
Biochemical Research
The compound plays important roles in biochemical investigations:
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As a probe for understanding amino acid metabolism
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In studies of protein structure-function relationships
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For investigating enzymatic reactions involving amino acids
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In bioconversion processes for synthesizing more complex molecules
Material Science Applications
The amphiphilic nature of 2-aminododecanoic acid makes it useful in material science:
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As a component in the development of novel surfactants
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For creating biocompatible polymers
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In the synthesis of specialized coatings and films
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As a building block for more complex molecules with specific material properties
Comparison with Similar Compounds
Understanding 2-aminododecanoic acid in relation to similar compounds provides valuable context for its unique properties and applications.
Comparison with Other Amino Fatty Acids
2-Aminododecanoic acid can be compared with structurally related compounds:
Analytical Methods and Identification
Various analytical techniques are employed for the identification, characterization, and quality assessment of 2-aminododecanoic acid.
Spectroscopic Methods
Common spectroscopic techniques include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy to identify functional groups
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Mass spectrometry for molecular weight determination and fragmentation pattern analysis
Chromatographic Techniques
Separation and purity assessment methods include:
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Gas Chromatography (GC) for volatile derivatives
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Thin-Layer Chromatography (TLC) for rapid analysis
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Chiral chromatography for separation and analysis of enantiomers
Identification Parameters
Key parameters used for identification include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume